molecular formula C23H21N5OS B2410289 N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203284-68-7

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

カタログ番号 B2410289
CAS番号: 1203284-68-7
分子量: 415.52
InChIキー: PHVGFPZKHVOMNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been synthesized using various methods.

科学的研究の応用

1. Metabolic Pathways and Excretion

N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, referred to as SB-649868 in certain studies, is a novel orexin 1 and 2 receptor antagonist used in the treatment of insomnia. Research indicates that this compound is extensively metabolized in the human body, primarily through oxidation processes, with excretion occurring mainly via feces (79%) and to a lesser extent through urine (12%). The presence of more slowly cleared metabolites is suggested by the notably longer mean apparent half-life (t1/2) of plasma radioactivity compared to that of unchanged SB-649868, indicating the presence of more slowly cleared metabolites. Notable metabolites include M98 and M25, arising from the oxidation of the benzofuran ring and subsequent rearrangement, and an amine metabolite (M8) (Renzulli et al., 2011).

2. Pharmacokinetics and Disposition

In another study, the pharmacokinetics and disposition of the compound in humans were explored. The majority of the administered dose was eliminated via feces, and the absorption of the compound was estimated to be at least 65%. The compound was primarily cleared by hepatic metabolism, with approximately 33% of the administered dose recovered as the parent drug and its nitro reduction metabolite M30 in feces. Metabolic transformations primarily involve enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction (Liu et al., 2017).

3. Radioactive Metabolites Characterization

Further research focused on the characterization of radioactive metabolites in human urine, identifying various metabolic pathways such as glucuronidation, pyridine N-oxidation, para-hydroxylation, and others. The study provided insights into the metabolic fate of the compound, highlighting the complexity of its interaction within the human body (Balani et al., 1995).

特性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c29-22(25-23-24-19-8-4-5-9-20(19)30-23)17-12-14-28(15-13-17)21-11-10-18(26-27-21)16-6-2-1-3-7-16/h1-11,17H,12-15H2,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGFPZKHVOMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。